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molecular formula C17H18N2O2 B025415 4-Acetyl-5,6,7,8-tetrahydro-1-methyl-7-(4-pyridinyl)-3(2h)-isoquinolinone CAS No. 107189-96-8

4-Acetyl-5,6,7,8-tetrahydro-1-methyl-7-(4-pyridinyl)-3(2h)-isoquinolinone

Cat. No. B025415
M. Wt: 282.34 g/mol
InChI Key: NVTWQACIVZHUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04814458

Procedure details

In 40 ml of 50% aqueous solution of dimethylamine was dissolved 20 g of the 2-acetyl-4-(4-pyridyl)-cyclohexanone obtained by the above method (b) under ice cooling, and 30 g of acetoacetamide was added thereto. After stirring at room temperature for 2 days, the reaction mixture was neutralized with 6N hydrochloric acid under ice cooling. After allowed to stand for 1 hour under ice cooling, the resulting mixture was filtered to afford 12 g of crude crystals containing 3-4% of the above-said quinoline compound (IV) which was impurities. The crude crystals were recrystallized with 300 ml of methanol to afford 8 g of purified 4-acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone. The physical property values were as follows.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-acetyl-4-(4-pyridyl)-cyclohexanone
Quantity
20 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH:8]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)[CH2:7][CH2:6][C:5]1=O)(=O)[CH3:2].[C:17]([NH2:23])(=[O:22])[CH2:18][C:19]([CH3:21])=[O:20].Cl.N1C2C(=CC=CC=2)C=CC=1>CNC>[C:19]([C:18]1[C:17](=[O:22])[NH:23][C:1]([CH3:2])=[C:4]2[C:5]=1[CH2:6][CH2:7][CH:8]([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)[CH2:9]2)(=[O:20])[CH3:21]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(CC(=O)C)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Four
Name
2-acetyl-4-(4-pyridyl)-cyclohexanone
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)C1C(CCC(C1)C1=CC=NC=C1)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CNC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by the above method (b) under ice cooling
WAIT
Type
WAIT
Details
to stand for 1 hour under ice cooling
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
to afford 12 g of crude crystals
CUSTOM
Type
CUSTOM
Details
The crude crystals were recrystallized with 300 ml of methanol

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(=O)C=1C(NC(=C2CC(CCC12)C1=CC=NC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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